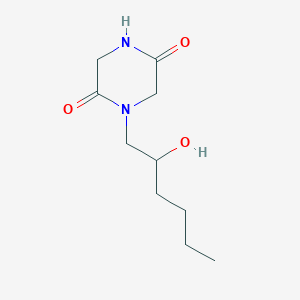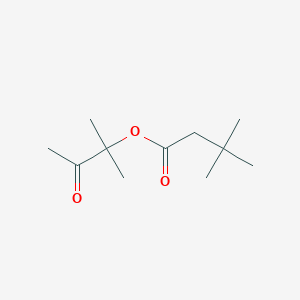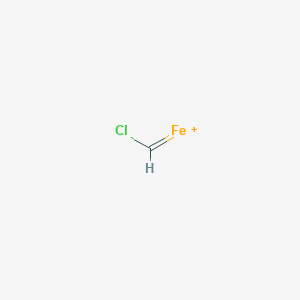
(Chloromethylidene)iron(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloromethylidene)iron(1+) is a coordination compound that features a chloromethylidene ligand bonded to an iron center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethylidene)iron(1+) typically involves the reaction of iron precursors with chloromethylidene-containing reagents. One common method is the reaction of iron pentacarbonyl with chloromethylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for (Chloromethylidene)iron(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (Chloromethylidene)iron(1+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to form lower oxidation state iron species.
Substitution: The chloromethylidene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and may be facilitated by heating or the use of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species.
Applications De Recherche Scientifique
(Chloromethylidene)iron(1+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s reactivity with biological molecules makes it a potential tool for studying enzyme mechanisms and other biochemical processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based therapeutics.
Industry: Its catalytic properties are exploited in industrial processes, such as the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (Chloromethylidene)iron(1+) exerts its effects involves the interaction of the iron center with substrates. The iron can undergo redox reactions, facilitating electron transfer processes that are crucial in catalysis. The chloromethylidene ligand can also participate in these reactions, either by stabilizing intermediates or by being directly involved in the reaction mechanism.
Molecular Targets and Pathways: The molecular targets of (Chloromethylidene)iron(1+) include various organic molecules and biological macromolecules. The pathways involved typically include electron transfer and ligand exchange processes, which are central to its catalytic activity.
Comparaison Avec Des Composés Similaires
- (Chloromethylidene)thiomorpholin-4-amine
- (Chloromethylidene)selenomorpholin-4-amine
Comparison: (Chloromethylidene)iron(1+) is unique due to the presence of the iron center, which imparts distinct redox properties and catalytic activity. In contrast, the thiomorpholin and selenomorpholin derivatives have different reactivity profiles due to the presence of sulfur and selenium, respectively. These differences make (Chloromethylidene)iron(1+) particularly valuable in applications requiring specific redox behavior and catalytic efficiency.
Propriétés
Numéro CAS |
90143-33-2 |
|---|---|
Formule moléculaire |
CHClFe+ |
Poids moléculaire |
104.32 g/mol |
Nom IUPAC |
chloromethylideneiron(1+) |
InChI |
InChI=1S/CHCl.Fe/c1-2;/h1H;/q;+1 |
Clé InChI |
PLRAXQFHMFHESF-UHFFFAOYSA-N |
SMILES canonique |
C(=[Fe+])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



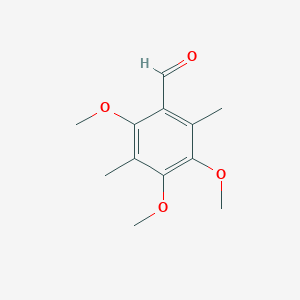
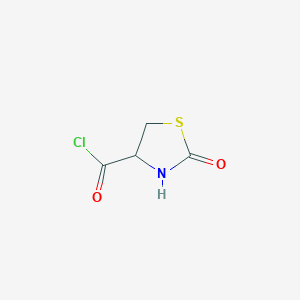

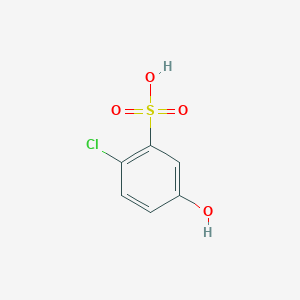
![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)

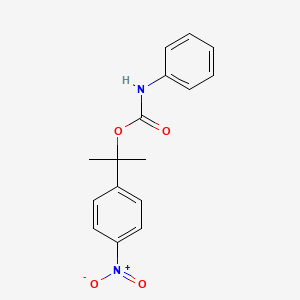
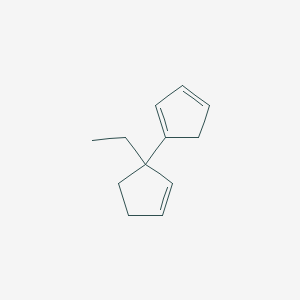
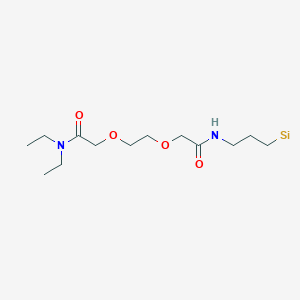
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
